2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound with the CAS Number: 299934-41-1 . Its molecular weight is 273.72 . The IUPAC name for this compound is 2-amino-7-(4-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) . This code provides a specific representation of the molecular structure.Scientific Research Applications
Structural Analysis and Crystallography
The molecule 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, as part of its derivatives, exhibits unique structural characteristics, including the presence of two coplanar 4-chlorophenyl groups bonded to a distorted dihydroquinazoline ring. This configuration results in significant angular and torsional distinctions, contributing to the molecule's distinct physical and chemical properties. The structure facilitates intermolecular N—H⋯O hydrogen bonding, which is crucial for crystal packing and stability (Butcher et al., 2007). Further analysis reveals a broad spectrum of halogen-mediated interactions in its crystal structure, emphasizing the role of chloro substitutions in stabilizing the molecular assembly through weak, non-classical hydrogen bonds and other halogen interactions (Mandal & Patel, 2018).
Antimicrobial Research
Research into the antimicrobial properties of derivatives of this compound has yielded promising results. Various derivatives have been synthesized and tested for antimicrobial efficacy against a range of bacterial and fungal strains. Compounds displaying significant activity highlight the potential of this molecular framework as a basis for developing new antimicrobial agents. These studies have identified specific derivatives with enhanced activity, suggesting the importance of structural modifications in optimizing antimicrobial properties (Patel et al., 2011; Desai et al., 2011).
Synthetic Methodologies
In the realm of synthetic chemistry, the molecule and its derivatives serve as key substrates for the development of novel synthetic methodologies. Techniques involving one-pot, multi-component reactions have been employed to efficiently synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives. These methodologies not only underscore the versatility of the quinazolinone scaffold in synthetic organic chemistry but also highlight innovative approaches to constructing complex molecular architectures with potential biological activity (Niknam et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSQPHEMZCRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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